2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine
Overview
Description
Scientific Research Applications
2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine has several scientific research applications:
Biology: The compound’s role as a ligand can be explored in biological systems to study metal-ligand interactions and their effects on biological processes.
Medicine: Research may investigate its potential use in drug development, particularly in designing metal-based drugs.
Industry: It is used in industrial processes involving polymerization and catalysis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine are iron and cobalt . It acts as a ligand for these metals, facilitating their catalytic activity in various chemical reactions .
Mode of Action
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine interacts with its targets by binding to them and forming complexes . These complexes then participate in various catalytic reactions, including ethylene polymerization, ethylene oligomerization, hydrogenation and hydrosilation of olefins and alkynes, and vinyl polymerization of norbornene .
Biochemical Pathways
The compound affects several biochemical pathways related to the synthesis of polymers. For instance, it facilitates the polymerization of ethylene , a crucial process in the production of polyethylene plastics. It also plays a role in the oligomerization of ethylene , a reaction that produces shorter chains of ethylene units.
Result of Action
The action of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine results in the formation of various products depending on the specific reaction. For example, in the case of ethylene polymerization , the result is the formation of polyethylene , a common plastic material.
Action Environment
The action of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy. Other factors, such as pH and the presence of other chemicals, could also potentially impact the compound’s action.
Biochemical Analysis
Biochemical Properties
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine plays a significant role in biochemical reactions as a ligand for various metal-catalyzed processes. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate catalytic activities. For instance, it acts as a ligand for iron and cobalt-catalyzed ethylene polymerization, chromium-catalyzed ethylene oligomerization, and iron-catalyzed hydrogenation and hydrosilation of olefins and alkynes . These interactions are crucial for the catalytic efficiency and selectivity of the reactions.
Cellular Effects
The effects of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the formation of complexes that affect cellular activities. For example, its role as a ligand in metal-catalyzed reactions can impact the synthesis of essential biomolecules, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can either inhibit or activate enzymes involved in various biochemical pathways. The compound’s ability to coordinate with metal ions allows it to modulate enzyme activity, leading to changes in gene expression and cellular function . These interactions are essential for the compound’s role in catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and specific temperature conditions . Its degradation over time can lead to changes in its catalytic efficiency and impact on cellular activities.
Dosage Effects in Animal Models
The effects of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic properties without causing significant adverse effects. At high doses, it can lead to toxic or adverse effects, including disruption of cellular functions and metabolic pathways . Understanding the dosage effects is crucial for optimizing its use in biochemical applications.
Metabolic Pathways
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its catalytic activities. The compound’s role as a ligand in metal-catalyzed reactions influences metabolic flux and metabolite levels. For instance, its interaction with iron and cobalt ions can affect the synthesis of key biomolecules, thereby modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form complexes with metal ions also influences its transport and distribution, affecting its overall biochemical activity .
Subcellular Localization
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns are essential for its role in catalytic processes and its interactions with biomolecules .
Preparation Methods
The synthesis of 2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine typically involves the reaction between 2,6-diacetylpyridine and 2,6-diisopropylaniline . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine can be compared with other similar compounds, such as:
2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine: This compound has a similar structure but may exhibit different reactivity and catalytic properties.
2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine: This compound has methyl groups instead of isopropyl groups, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct steric and electronic environments for metal coordination and catalysis .
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8/h11-23H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUVWBDTWBFRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204203-14-5 | |
Record name | 204203-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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